molecular formula C9H14Li2N3O14P3 B12371051 Cytidine-5'-triphosphate-d14 (dilithium)

Cytidine-5'-triphosphate-d14 (dilithium)

Cat. No.: B12371051
M. Wt: 509.2 g/mol
InChI Key: OFXQOIVYFQDFTK-MRLOCGKPSA-L
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Description

Cytidine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled form of cytidine-5’-triphosphate. This compound is a nucleoside triphosphate and serves as a building block for nucleotides and nucleic acids. It plays a crucial role in lipid biosynthesis and is essential in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-d14 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with deuterium. The synthesis involves the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate using cytidine triphosphate synthase .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate-d14 (dilithium) typically involves large-scale synthesis using stable isotope labeling techniques. The process ensures high purity and consistency, which is crucial for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:

    Phosphorylation: It can be phosphorylated to form higher-order phosphates.

    Hydrolysis: It can be hydrolyzed to yield cytidine and triphosphate.

Common Reagents and Conditions

Common reagents used in these reactions include ATP or GTP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and free cytidine .

Scientific Research Applications

Cytidine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-5’-triphosphate-d14 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and lipid biosynthesis. It is catalyzed by cytidine triphosphate synthase to form cytidine-5’-triphosphate from uridine-5’-triphosphate. This compound is crucial in the de novo pyrimidine biosynthetic pathway, particularly in organisms like Toxoplasma gondii .

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-triphosphate: The non-deuterium labeled form.

    Cytidine-5’-triphosphate-15N3,d14 (dilithium): Labeled with both deuterium and nitrogen-15.

    Cytidine-5’-triphosphate disodium: A sodium salt form of cytidine-5’-triphosphate.

Uniqueness

Cytidine-5’-triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which makes it particularly useful as a tracer in drug development and metabolic studies. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights during the drug development process .

Properties

Molecular Formula

C9H14Li2N3O14P3

Molecular Weight

509.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4

InChI Key

OFXQOIVYFQDFTK-MRLOCGKPSA-L

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

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